5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of dihydroisocoumarins It is characterized by a benzopyran ring system with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the nitration of 3,4-dihydro-1H-2-benzopyran-1-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Quinones: Formed through the oxidation of the benzopyran ring.
Scientific Research Applications
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2-benzopyran-1-one: Lacks the nitro group and has different chemical reactivity and biological properties.
5-amino-3,4-dihydro-1H-2-benzopyran-1-one: Formed through the reduction of the nitro group and has distinct biological activities.
5-chloro-3,4-dihydro-1H-2-benzopyran-1-one: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activities
Properties
IUPAC Name |
5-nitro-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMVXQSJWHGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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